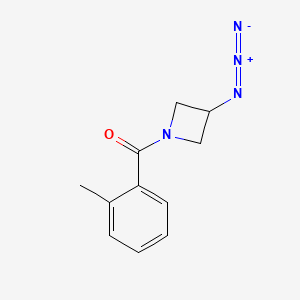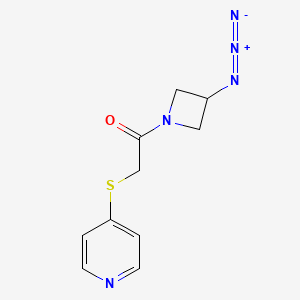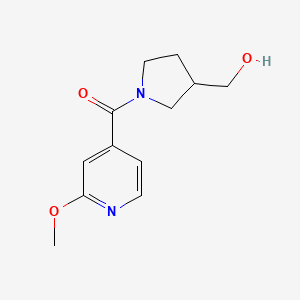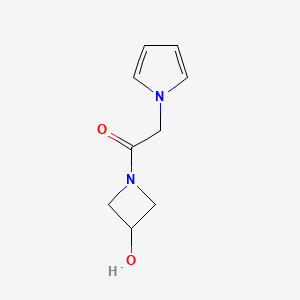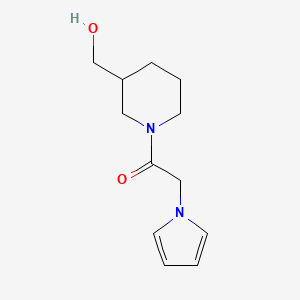![molecular formula C9H14N4O2 B1476245 2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one CAS No. 2098089-76-8](/img/structure/B1476245.png)
2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one
Overview
Description
2-Azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one (2-Azido-HFPE) is a novel compound that has recently been discovered and is gaining attention for its potential applications in scientific research. 2-Azido-HFPE is an organic compound with a unique structure that consists of an azido group and a hexahydrofuro[3,4-c]pyridin-5(3H)-yl group. 2-Azido-HFPE has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of scientific research applications.
Scientific Research Applications
Synthetic Methodologies and Catalysis
Research in the area of heterocyclic chemistry, particularly involving compounds like pyridones, has led to developments in synthetic methodologies. For instance, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles have been explored for their chemical and biological properties. This indicates a broader interest in modifying heterocyclic compounds for enhanced activity or stability, which could be relevant for compounds like "2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one" in catalytic applications or as synthetic intermediates (Abdurakhmanova et al., 2018).
Biological Activity and Drug Development
Heterocyclic compounds play a significant role in drug development due to their diverse biological activities. The research on compounds like pyridines, quinolines, and their derivatives indicates their importance in medicinal chemistry for their antibacterial, antifungal, and anticancer activities. This suggests that compounds like "2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one" could potentially be investigated for similar biological activities or as intermediates in the synthesis of bioactive molecules (Gasem Mohammad Abu-Taweel et al., 2022).
Material Science and Flame Retardants
Research on novel brominated flame retardants (NBFRs) in various applications highlights the ongoing exploration of new compounds for enhancing material properties, such as flame retardancy. While "2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one" is not directly mentioned, the study of such novel compounds in materials science indicates a potential area of application for novel heterocyclic compounds (E. A. Zuiderveen et al., 2020).
properties
IUPAC Name |
1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-2-azidoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-12-11-3-9(14)13-2-1-7-5-15-6-8(7)4-13/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKSBRSLDNVLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1COC2)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




